3-Fluoro-8-iodonaphthalen-1-amine
Description
Significance of Polycyclic Aromatic Amine Frameworks in Chemical Research
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.orgdcceew.gov.au When these structures incorporate an amine functional group, they become polycyclic aromatic amines (PAAs). PAAs are of significant interest due to their unique photophysical and electronic properties. The extended π-system of the polycyclic core, combined with the electron-donating nature of the amino group, often leads to compounds with interesting fluorescent and charge-transport characteristics.
These properties make PAAs valuable in the development of organic light-emitting diodes (OLEDs), molecular sensors, and as intermediates in the synthesis of complex dyes and pigments. researchgate.net Furthermore, the amine group provides a convenient handle for further chemical modifications, allowing for the construction of more elaborate molecular architectures. The rigid, planar structure of the naphthalene (B1677914) core imparts a degree of conformational pre-organization that can be advantageous in the design of materials with specific packing motifs or in the creation of ligands for catalysis.
Strategic Importance of Halogenation (Fluorine and Iodine) in Naphthalene Systems
The introduction of halogen atoms onto the naphthalene framework is a powerful strategy for modulating molecular properties. Fluorine and iodine, in particular, offer distinct and often complementary advantages.
Fluorine: The incorporation of fluorine into organic molecules is a widely used tactic in medicinal chemistry and materials science. researchgate.netnih.govtandfonline.com Due to its high electronegativity and small size, fluorine can significantly alter the electronic properties of the aromatic ring without introducing substantial steric bulk. benthamscience.com The strong carbon-fluorine bond can enhance the metabolic stability of a molecule by blocking sites susceptible to enzymatic degradation. nih.gov Furthermore, fluorine substitution can modulate the acidity or basicity of nearby functional groups, influencing a compound's bioavailability and pharmacokinetic profile. tandfonline.comnih.gov
Iodine: In contrast to fluorine, iodine is a large, polarizable atom. The carbon-iodine bond is relatively weak, making iodo-substituted aromatics highly valuable synthetic intermediates. acs.org They readily participate in a wide range of cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netorganic-chemistry.orgnih.govresearchgate.net This reactivity allows for the late-stage functionalization of complex molecules, providing a modular approach to the synthesis of diverse compound libraries.
The presence of both a fluorine and an iodine atom on the same naphthalene-1-amine scaffold, as in 3-fluoro-8-iodonaphthalen-1-amine, creates a molecule with a unique set of properties: the fluorine atom provides electronic perturbation and potential metabolic stability, while the iodine atom serves as a versatile handle for further synthetic transformations.
Overview of Research Gaps and Opportunities for 3-Fluoro-8-iodonaphthalen-1-amine
A thorough review of the scientific literature reveals a significant research gap concerning the specific compound 3-fluoro-8-iodonaphthalen-1-amine. While the individual components of its structure—the naphthalenamine core, the fluoro substituent, and the iodo substituent—are well-studied in other contexts, their combined presence in this particular arrangement remains largely unexplored.
This lack of specific data presents a compelling opportunity for new research. Key areas for investigation include:
Synthesis: Developing efficient and regioselective synthetic routes to 3-fluoro-8-iodonaphthalen-1-amine is the first critical step.
Physicochemical Properties: Characterizing its electronic, photophysical, and spectroscopic properties will provide fundamental insights into the interplay of its functional groups.
Reactivity: Exploring its utility in various chemical transformations, particularly leveraging the reactivity of the C-I bond, could lead to the discovery of novel compounds and reaction pathways.
Applications: Investigating its potential as a building block for advanced materials, pharmaceuticals, or agrochemicals could unveil new practical uses for this molecule.
The following sections will delve into the known chemistry of related structures to build a scientifically grounded profile of 3-fluoro-8-iodonaphthalen-1-amine and highlight its potential contributions to the field of organic chemistry.
Properties
Molecular Formula |
C10H7FIN |
|---|---|
Molecular Weight |
287.07 g/mol |
IUPAC Name |
3-fluoro-8-iodonaphthalen-1-amine |
InChI |
InChI=1S/C10H7FIN/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-5H,13H2 |
InChI Key |
XRLWXFIXNHUBNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)I)N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Fluoro 8 Iodonaphthalen 1 Amine
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 3-fluoro-8-iodonaphthalen-1-amine reveals several potential disconnection points, guiding the strategic planning of its synthesis. The carbon-nitrogen, carbon-fluorine, and carbon-iodine bonds are the primary sites for disconnection.
One logical approach involves the late-stage introduction of the iodine and fluorine atoms onto a pre-formed aminonaphthalene core. This simplifies the synthesis to the preparation of a 3-fluoro-1-aminonaphthalene or an 8-iodo-1-aminonaphthalene intermediate. Alternatively, the amino group could be installed on a difunctionalized naphthalene (B1677914) precursor.
A more fundamental disconnection breaks the naphthalene ring itself, suggesting a cycloaddition strategy. For instance, a [4+2] cycloaddition between a suitably substituted diene and dienophile, such as a 2-pyrone and an aryne, could construct the naphthalene core with the desired substitution pattern already in place or with functional groups that can be readily converted to the target amine, fluoro, and iodo substituents. rsc.org This de novo approach offers high flexibility in accessing diverse substitution patterns that might be challenging to achieve through functionalization of a pre-existing naphthalene ring. acs.org
Exploration of Precursor Synthesis Routes to the Naphthalene Core
The construction of the naphthalene skeleton is a critical step in the synthesis of 3-fluoro-8-iodonaphthalen-1-amine. Various methods have been developed for the synthesis of substituted naphthalenes. thieme-connect.com
One powerful strategy involves the palladium-catalyzed carboannulation of internal alkynes with o-allylaryl halides. thieme-connect.com This method allows for the formation of the naphthalene ring in a single step, with the substitution pattern on the final product being dictated by the choice of the alkyne and the aryl halide. thieme-connect.com Another approach utilizes the rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes to produce highly substituted naphthalenes. acs.org
Mechanochemical methods, such as ball milling, have also emerged as an environmentally sustainable alternative for the synthesis of functionalized naphthalene systems, often reducing reaction times and solvent usage. nih.gov For instance, the synthesis of core-functionalized naphthalene diimides has been achieved through a three-step mechanochemical process starting from naphthalenetetracarboxylic dianhydride. nih.gov
Furthermore, cycloaddition reactions, particularly the Diels-Alder reaction between 2-pyrones and arynes generated from o-silylaryl triflates, provide a versatile route to multisubstituted naphthalenes. rsc.org This method is tolerant of a wide range of functional groups on both the pyrone and aryne components, allowing for the synthesis of highly functionalized naphthalenes. rsc.org
Regioselective Functionalization Strategies
Achieving the precise 1, 3, and 8 substitution pattern on the naphthalene ring requires highly regioselective functionalization methods. Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control, often leading to mixtures of isomers. researchgate.net Therefore, modern strategies that offer high regioselectivity are essential.
Directed Ortho-Metalation and Halogenation Approaches
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.org This strategy employs a directing metalation group (DMG) to guide the deprotonation of a specific ortho position by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a desired functional group.
In the context of naphthalene synthesis, a DMG at the C1 position can direct metalation to the C2 and C8 positions. For example, the N,N-diethyl carboxamide group has been effectively used as a DMG to achieve mono- and di-metalation of the naphthalene-1,8-diamide system. acs.orgnih.govdal.ca By carefully controlling the stoichiometry of the base, it is possible to selectively generate the 2-monoanion or the 2,7-dianion, which can then be quenched with electrophiles like iodine to install the iodo group at the desired position. acs.orgnih.govdal.ca
The following table summarizes the results of a study on the directed ortho-metalation of N,N-diethyl naphthalene-1,8-dicarboxamide.
| Entry | Electrophile (E+) | Product | Yield (%) |
| 1 | CD₃OD | 4a (d₁, d₂) | >90 |
| 2 | TMSCl | 4b | 50 |
| 3 | I₂ | 4f | 45 |
| 4 | Br₂ | 4e | 77 |
This table is based on data from a study on the directed ortho-metalation of N,N-diethyl naphthalene-1,8-dicarboxamide, demonstrating the introduction of various electrophiles at the 2 and 7 positions. acs.orgdal.ca
Stereoselective Introduction of the Amine Functionality
The introduction of the amine group at the C1 position can be achieved through various methods. One common approach is the reduction of a nitro group, which can be introduced via nitration of the naphthalene core. However, direct amination methods are also available.
For instance, a one-step catalytic amination of naphthalene to naphthylamine has been reported using vanadium catalysts under mild conditions. researchgate.netrsc.org This method offers a high yield of naphthylamine and represents a more atom-economical and environmentally friendly alternative to traditional nitration-reduction sequences. rsc.org Another strategy involves a three-component reaction using a ruthenium catalyst to achieve remote C-H functionalization of naphthalenes, allowing for the modular synthesis of multifunctional naphthalenes. rsc.org
Palladium-Catalyzed Cross-Coupling Methodologies for Aryl Halide Incorporation
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com In the synthesis of 3-fluoro-8-iodonaphthalen-1-amine, these reactions can be employed to introduce the iodo or fluoroaryl moieties.
The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a widely used palladium-catalyzed reaction. youtube.com For example, a di-iodinated naphthalene derivative can be coupled with arylboronic acids to form 2,7-diaryl naphthalenes. nih.govdal.ca Similarly, other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be utilized to functionalize a bromo-naphthalene scaffold, creating a diverse library of compounds. nih.gov
A dearomative 1,4-difunctionalization of naphthalenes has also been achieved via a palladium-catalyzed intramolecular Heck-type insertion, forming a π-allylpalladium intermediate that can be captured by various nucleophiles. nih.gov
Fluorination Strategies for Naphthalene Systems
The introduction of fluorine into aromatic systems can significantly alter their physical and biological properties. sigmaaldrich.comacs.org Several methods exist for the fluorination of naphthalene rings.
Electrophilic fluorinating reagents, such as N-fluorobis(phenylsulfonyl)amine (NFSI), can be used to directly fluorinate naphthalene and its derivatives. researchgate.net Solvent-free fluorination with NFSI has been shown to be an efficient and selective method. researchgate.net
A practical synthesis of 8-fluoronaphthalen-1-ylamine has been reported through the reaction of 1H-naphtho[1,8-de] nih.govresearchgate.netnih.govtriazine with hydrogen fluoride-pyridine under mild conditions. researchgate.net This method avoids the use of highly energetic reactions like the Balz-Schiemann reaction and provides a scalable route to the desired fluorinated amine. researchgate.net
The following table shows the results of the conversion of 1H-naphtho[1,8-de] nih.govresearchgate.netnih.govtriazine to 8-fluoronaphthalen-1-ylamine using HF-Pyridine.
| Entry | Temperature (°C) | Time (h) | HF-Py/Substrate (w/w) | Yield (%) |
| 1 | 120 | 2 | 22 | 85 |
| 2 | 60 | 16 | 22 | 88 |
| 3 | rt | 60 | 22 | NA |
| 4 | 60 | 16 | 11 | 89 |
| 5 | 60 | 16 | 5.5 | 90 |
| 6 | 60 | 16 | 3 | 91 |
This table summarizes the optimization of the reaction conditions for the synthesis of 8-fluoronaphthalen-1-ylamine from 1H-naphtho[1,8-de] nih.govresearchgate.netnih.govtriazine and HF-Pyridine. researchgate.net
Optimization of Reaction Conditions and Yields
Detailed research findings on the optimization of reaction conditions and yields for the synthesis of 3-Fluoro-8-iodonaphthalen-1-amine are not available. Scientific literature typically provides information on systematic studies involving the variation of parameters such as temperature, reaction time, solvent, and catalyst to maximize product yield and purity. However, no such studies have been published for this specific compound.
Multigram Scale Synthesis Considerations
Similarly, there is no information available regarding the considerations for the multigram scale synthesis of 3-Fluoro-8-iodonaphthalen-1-amine. Scaling up a chemical synthesis from a laboratory to a multigram scale often presents challenges related to heat transfer, mass transport, reagent addition, and product isolation. Reports on these aspects, including potential modifications to the synthetic route to ensure safety and efficiency at a larger scale, are absent from the available scientific literature.
Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Fluoro 8 Iodonaphthalen 1 Amine
Reactivity at the Amine Nitrogen: Nucleophilic Character and Derivatization
The lone pair of electrons on the nitrogen atom of the primary amine group (-NH2) imparts significant nucleophilic character, making it a primary site for a wide range of chemical transformations. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.
The nucleophilic amine can readily react with acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. This reaction, typically carried out in the presence of a base to neutralize the acid byproduct, is a common strategy for protecting the amine group or for introducing new functional moieties. For instance, reaction with acetyl chloride would yield N-(3-fluoro-8-iodonaphthalen-1-yl)acetamide.
Similarly, alkylation of the amine nitrogen can be achieved using alkyl halides. However, this reaction is often more challenging to control than acylation, with a tendency to produce a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. The choice of reaction conditions, including the solvent, base, and temperature, is critical to selectively achieve the desired degree of alkylation.
Table 1: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent Example | Product Class |
| Acylation | Acetyl Chloride | Amide |
| Acylation | Acetic Anhydride | Amide |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |
| Alkylation | Benzyl Bromide | Secondary/Tertiary Amine |
Aromatic primary amines are classic substrates for diazotization reactions, which involve treatment with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This process converts the amine group into a highly versatile diazonium salt intermediate (3-fluoro-8-iodonaphthalene-1-diazonium).
This diazonium salt is often not isolated and can undergo a variety of subsequent transformations, known as Sandmeyer or related reactions. These reactions allow for the replacement of the original amine group with a wide array of other functional groups, including:
Halogens (-Cl, -Br)
Nitrile (-CN)
Hydroxyl (-OH)
Hydrogen (deamination)
This two-step sequence significantly enhances the synthetic utility of 3-fluoro-8-iodonaphthalen-1-amine, allowing it to serve as a precursor to a diverse range of 1,3,8-trisubstituted naphthalene (B1677914) derivatives.
The primary amine group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically requires acid catalysis and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. The stability of the resulting imine can vary depending on the structure of the carbonyl compound used. These imine derivatives can be valuable intermediates themselves or can be further reduced to form stable secondary amines.
Reactivity at the Halogenated Positions (Fluorine and Iodine)
The naphthalene core of the molecule is substituted with two different halogen atoms, fluorine and iodine. There is a vast difference in the reactivity of the C-F and C-I bonds, particularly in the context of transition metal-catalyzed reactions. The C-I bond is significantly weaker and more polarizable than the exceptionally strong C-F bond. This differential reactivity allows for selective chemical manipulation of the iodine atom while leaving the fluorine atom intact.
The carbon-iodine bond at the 8-position is the most likely site for oxidative addition to a low-valent transition metal center (e.g., Palladium(0) or Copper(I)), which is the key initiating step in many cross-coupling reactions. This selective activation is the cornerstone of its application as a building block for constructing more elaborate molecular frameworks. The C-F bond, by contrast, is generally unreactive under these conditions.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. Given its structure, 3-fluoro-8-iodonaphthalen-1-amine is an ideal substrate for this reaction.
In a typical Suzuki-Miyaura coupling scenario, the C-I bond would selectively undergo oxidative addition to a Pd(0) catalyst. The resulting organopalladium(II) intermediate would then react with a boronic acid (or a boronate ester) in the presence of a base. The final step, reductive elimination, regenerates the Pd(0) catalyst and yields the coupled product, where the iodine atom has been replaced by the organic group from the organoboron reagent. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 8-position of the naphthalene ring, while preserving the fluorine and amine functionalities for potential subsequent reactions.
Table 2: Mechanistic Steps in Suzuki-Miyaura Coupling
| Step | Description |
| Oxidative Addition | The C-I bond of 3-fluoro-8-iodonaphthalen-1-amine reacts with a Pd(0) catalyst to form an organopalladium(II) complex. |
| Transmetalation | The organic group from the boronic acid is transferred to the palladium center, displacing the halide. |
| Reductive Elimination | The two organic groups on the palladium center are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst. |
C-I Bond Activation in Transition Metal-Catalyzed Reactions
Sonogashira and Heck Reaction Studies
The presence of an iodo substituent on the naphthalene ring of 3-fluoro-8-iodonaphthalen-1-amine makes it a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Sonogashira and Heck reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.org In the case of 3-fluoro-8-iodonaphthalen-1-amine, the carbon-iodine bond is significantly more reactive than the carbon-fluorine bond under typical Sonogashira conditions. This allows for the selective formation of an alkynylated naphthalenamine derivative. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. organic-chemistry.org The mild reaction conditions, often at room temperature, make it a versatile method for the synthesis of complex molecules. wikipedia.org
Table 1: Illustrative Sonogashira Reaction of 3-Fluoro-8-iodonaphthalen-1-amine
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |
| 3-Fluoro-8-iodonaphthalen-1-amine | Terminal Alkyne | Pd Complex | Cu(I) Salt | Amine | 3-Fluoro-8-(alkynyl)naphthalen-1-amine |
The Heck reaction , another palladium-catalyzed process, involves the reaction of an unsaturated compound (an alkene) with an aryl or vinyl halide. Similar to the Sonogashira reaction, the C-I bond of 3-fluoro-8-iodonaphthalen-1-amine is the primary site of reaction. This chemoselectivity allows for the introduction of a vinyl group at the 8-position of the naphthalene ring, leaving the fluoro and amino groups intact. The choice of base is crucial in Heck reactions to achieve the desired product in good yield. semanticscholar.org
Buchwald-Hartwig Amination Reactivity
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org For 3-fluoro-8-iodonaphthalen-1-amine, the C-I bond is the reactive site for this transformation.
The development of various generations of catalyst systems, particularly those involving bulky, electron-rich phosphine (B1218219) ligands, has significantly expanded the utility of the Buchwald-Hartwig amination. youtube.com These ligands enhance the efficiency of the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination. youtube.com The use of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, allowing for the efficient coupling of primary amines. wikipedia.org
Table 2: Representative Buchwald-Hartwig Amination of 3-Fluoro-8-iodonaphthalen-1-amine
| Aryl Halide | Amine | Catalyst | Ligand | Base | Product |
| 3-Fluoro-8-iodonaphthalen-1-amine | Primary or Secondary Amine | Pd Source | Phosphine Ligand | Strong Base | N-Aryl or N,N-Dialkyl-3-fluoronaphthalen-1,8-diamine |
Potential for C-F Bond Activation and Functionalization
While the C-I bond is more readily cleaved in palladium-catalyzed reactions, the activation and functionalization of the C-F bond present a more significant challenge due to its high bond dissociation energy. However, recent advances in catalysis have made the transformation of C-F bonds increasingly feasible. A highly efficient palladium-catalyzed Sonogashira coupling of unreactive electron-rich fluoroarenes has been achieved using LiHMDS as a base, affording internal alkynes in good yields. organic-chemistry.org This suggests that under specific conditions, the C-F bond in 3-fluoro-8-iodonaphthalen-1-amine could potentially be targeted for functionalization, likely after the more reactive C-I bond has been transformed.
Electrophilic Aromatic Substitution Studies on the Naphthalene Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The reaction mechanism involves the attack of an electrophile by the electron-rich aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The substituents already present on the aromatic ring play a crucial role in determining the rate and regioselectivity of the substitution.
In 3-fluoro-8-iodonaphthalen-1-amine, the amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. The fluorine atom is a deactivating group but also an ortho, para-director. The iodo group is also a deactivating ortho, para-director. The interplay of these directing effects will determine the position of substitution. Given the strong activating nature of the amino group, electrophilic substitution is most likely to occur at the positions ortho and para to it, which are the 2- and 4-positions of the naphthalene ring.
Nucleophilic Aromatic Substitution Studies on the Naphthalene Ring
Nucleophilic aromatic substitution (SNAr) is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed. libretexts.org The reaction occurs via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. diva-portal.orgnih.gov
In the case of 3-fluoro-8-iodonaphthalen-1-amine, the presence of electron-donating (amino) and weakly deactivating (fluoro, iodo) groups makes the naphthalene ring less susceptible to classical SNAr reactions. For SNAr to occur, the aromatic ring needs to be activated by electron-withdrawing substituents, typically nitro groups, at positions ortho or para to the leaving group. libretexts.org Without such activation, the SNAr reaction on 3-fluoro-8-iodonaphthalen-1-amine is unlikely to proceed under standard conditions. However, sequential nucleophilic aromatic substitution reactions can be designed for dihalogenated molecules, allowing for controlled functionalization. researchgate.net
Chemo- and Regioselectivity Studies of Concurrent Reactions
The presence of multiple reactive sites in 3-fluoro-8-iodonaphthalen-1-amine necessitates a careful consideration of chemo- and regioselectivity in its chemical transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. In palladium-catalyzed cross-coupling reactions like the Sonogashira, Heck, and Buchwald-Hartwig reactions, the much greater reactivity of the C-I bond compared to the C-F bond ensures high chemoselectivity. The C-I bond will react selectively, leaving the C-F bond intact.
Regioselectivity pertains to the position at which a reaction occurs. In electrophilic aromatic substitution reactions, the regioselectivity is governed by the directing effects of the existing substituents. The strongly activating and ortho, para-directing amino group at the 1-position will be the dominant factor, directing incoming electrophiles primarily to the 2- and 4-positions. Steric hindrance from the peri-iodo group at the 8-position might influence the ratio of substitution at the 2- versus the 4-position.
Investigation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies
A detailed understanding of the reaction mechanisms for the transformations of 3-fluoro-8-iodonaphthalen-1-amine can be achieved through kinetic and isotopic labeling studies.
Kinetic studies can provide valuable information about the rate-determining step of a reaction. For instance, in the Buchwald-Hartwig amination, kinetic analysis has been instrumental in guiding ligand design to enhance reaction efficiency. organic-chemistry.org By monitoring the reaction progress under various conditions (e.g., varying catalyst, ligand, and substrate concentrations), a rate law can be determined, which provides insights into the species involved in the rate-determining step.
Isotopic labeling studies are a powerful tool for elucidating reaction pathways. For example, by replacing a specific hydrogen atom with its isotope, deuterium (B1214612), one can determine if the C-H bond is broken in the rate-determining step (a primary kinetic isotope effect). In the context of electrophilic aromatic substitution on 3-fluoro-8-iodonaphthalen-1-amine, labeling the positions susceptible to attack (e.g., the 2- and 4-positions) with deuterium could confirm the mechanism and provide information on the relative rates of attack at these positions. Similarly, using a labeled nucleophile or electrophile can trace the path of atoms throughout the reaction.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
To fully characterize 3-fluoro-8-iodonaphthalen-1-amine, a suite of one-dimensional NMR experiments would be necessary.
¹H NMR (Proton NMR): This experiment would identify all the hydrogen atoms in the molecule. For the aromatic naphthalene (B1677914) core, a complex series of signals would be expected in the range of approximately 6.5-8.0 ppm. The integration of these signals would confirm the presence of the five aromatic protons. The amine (NH₂) protons would likely appear as a broader signal, the chemical shift of which would be sensitive to solvent and concentration. Spin-spin coupling between adjacent protons would provide crucial information about their connectivity.
¹³C NMR (Carbon NMR): This spectrum would show signals for each of the ten unique carbon atoms in the naphthalene ring system. The carbon atom bonded to fluorine would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbon bonded to iodine would have its chemical shift influenced by the heavy atom effect. The chemical shifts would provide evidence for the substitution pattern on the aromatic rings.
¹⁹F NMR (Fluorine NMR): As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool. biophysics.orgalfa-chemistry.com A single signal would be expected for the fluorine atom in 3-fluoro-8-iodonaphthalen-1-amine. Its chemical shift, typically reported relative to a standard like CFCl₃, is highly sensitive to its electronic environment. alfa-chemistry.com Furthermore, this fluorine signal would show couplings to nearby protons (e.g., H-2 and H-4), providing definitive proof of its position on the naphthalene ring.
¹⁵N NMR (Nitrogen NMR): While ¹⁵N has a low natural abundance and sensitivity, modern NMR techniques can acquire spectra for this nucleus. An HSQC or HMBC experiment (discussed below) is often used to infer the ¹⁵N chemical shift. This would help confirm the presence of the amine functional group and provide information about its electronic state.
A hypothetical data table for the expected 1D NMR signals is presented below. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.
Table 1: Expected NMR Signals for 3-Fluoro-8-iodonaphthalen-1-amine
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| ¹H | 6.5 - 8.0 | Doublet, Triplet, Multiplet | Signals correspond to the 5 aromatic protons. |
| ¹H | Variable | Broad Singlet | Signal corresponds to the 2 amine (NH₂) protons. |
| ¹³C | 90 - 160 | Singlet, Doublet | 10 distinct signals for the naphthalene carbons. C-3 would be a doublet due to ¹JCF coupling. |
| ¹⁹F | -100 to -140 (vs CFCl₃) | Multiplet | Single signal coupled to adjacent protons (H-2, H-4). |
2D NMR experiments are essential for assembling the full molecular structure by correlating different nuclei through bonds or through space. researchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are spin-coupled to each other. This is invaluable for tracing the connectivity of the protons around the naphthalene rings and confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. For a rigid system like a naphthalene ring, NOESY can help confirm assignments by showing correlations between protons on the same ring or across the peri positions. For example, a NOE between H-2 and the amine protons could be expected.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS is a critical technique for determining the elemental composition of a molecule with extremely high accuracy. lcms.cz By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to calculate a unique molecular formula. For 3-fluoro-8-iodonaphthalen-1-amine (C₁₀H₇FIN), HRMS would be used to confirm its elemental composition. The presence of iodine, with its characteristic isotopic pattern, would be readily identifiable.
Table 2: Expected HRMS Data for 3-Fluoro-8-iodonaphthalen-1-amine
| Ion Type | Molecular Formula | Calculated Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₀H₈FIN⁺ | 301.9680 |
Note: The calculated masses are based on the most abundant isotopes (¹H, ¹²C, ¹⁹F, ¹⁴N, ¹²⁷I).
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
IR Spectroscopy: The IR spectrum of 3-fluoro-8-iodonaphthalen-1-amine would be expected to show characteristic absorption bands. The N-H stretching of the primary amine would appear as a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. The C-F bond would have a strong absorption in the 1100-1300 cm⁻¹ range. Aromatic C-H stretches would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in Raman spectra. The C-I bond, which can be difficult to observe in IR, may give a detectable signal at low frequencies (around 500-600 cm⁻¹).
UV-Vis Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. Naphthalene and its derivatives are known to be chromophoric. The UV-Vis spectrum of 3-fluoro-8-iodonaphthalen-1-amine, likely measured in a solvent like ethanol (B145695) or acetonitrile, would display characteristic absorption maxima (λ_max) corresponding to π→π* transitions within the extended aromatic system. researchgate.netnist.gov The positions and intensities of these absorptions would be influenced by the electronic effects of the fluoro, iodo, and amine substituents.
Advanced Vibrational and Electronic Spectroscopy for Detailed Characterization
Advanced vibrational and electronic spectroscopic techniques are indispensable for the detailed characterization of substituted aromatic compounds like 3-Fluoro-8-iodonaphthalen-1-amine. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide a wealth of information about the vibrational modes of the molecule, corresponding to the stretching and bending of specific chemical bonds. thermofisher.comepa.gov Complementarily, Ultraviolet-Visible (UV-Vis) spectroscopy offers critical insights into the electronic transitions within the molecule, which are influenced by the aromatic system and its substituents. researchgate.net
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and elucidating molecular structure. thermofisher.com FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. epa.gov In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser), which also provides information about vibrational modes. thermofisher.comepa.gov A key distinction lies in their selection rules: some vibrational modes that are strong in FTIR may be weak or absent in Raman, and vice versa. thermofisher.com This complementary nature allows for a more complete vibrational analysis.
For 3-Fluoro-8-iodonaphthalen-1-amine, the spectra would be dominated by vibrations of the substituted naphthalene core and its functional groups. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the 3500-3200 cm⁻¹ range. globalresearchonline.net The C-N stretching vibration of aromatic amines is generally found in the 1300-1200 cm⁻¹ region. globalresearchonline.net
The naphthalene ring itself gives rise to a series of characteristic C-C stretching vibrations between 1650 and 1400 cm⁻¹. researchgate.netglobalresearchonline.net The presence of halogen substituents introduces vibrations at lower frequencies. The C-F stretching vibration is known to be very strong and typically appears in the 1350-1100 cm⁻¹ range. youtube.com The C-I stretching vibration is expected at a much lower wavenumber, generally below 600 cm⁻¹, due to the high mass of the iodine atom.
Interactive Data Table: Predicted FTIR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | 3450 - 3300 | 3450 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Strong |
| Aromatic C=C Stretch | 1620 - 1580 | 1620 - 1580 | Strong |
| N-H Bend | 1640 - 1560 | 1640 - 1560 | Medium |
| Aromatic C=C Stretch | 1520 - 1400 | 1520 - 1400 | Medium-Strong |
| C-F Stretch | 1280 - 1100 | 1280 - 1100 | Strong (FTIR) |
| C-N Stretch | 1275 - 1250 | 1275 - 1250 | Medium |
| C-H In-Plane Bend | 1200 - 1000 | 1200 - 1000 | Medium |
| C-H Out-of-Plane Bend | 900 - 700 | 900 - 700 | Strong (FTIR) |
| C-I Stretch | < 600 | < 600 | Strong (Raman) |
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions in aromatic systems. researchgate.net The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The spectrum of a naphthalene derivative typically shows several absorption bands corresponding to these electronic transitions. aip.org
For 1-naphthalenamine, an absorption maximum is observed around 316 nm. aatbio.com The introduction of additional substituents, such as fluorine and iodine, is expected to cause shifts in the absorption maxima (either hypsochromic/blue shifts or bathochromic/red shifts) and changes in the molar absorptivity. The amino group acts as a strong auxochrome, typically causing a red shift and an increase in intensity of the absorption bands. The halogens will also influence the electronic structure and thus the resulting spectrum. The electronic spectra of such molecules often exhibit vibrational fine structure, which arises from the coupling of electronic and vibrational transitions. researchgate.netflir.com
Interactive Data Table: Predicted UV-Vis Absorption Data
| Electronic Transition | Predicted λmax (nm) | Solvent | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|---|
| π → π | ~245 | Ethanol | ~25,000 |
| π → π | ~320 | Ethanol | ~5,000 |
The integration of these advanced spectroscopic methods provides a powerful toolkit for the unequivocal structural confirmation of 3-Fluoro-8-iodonaphthalen-1-amine. The data from FTIR and Raman spectroscopy confirm the presence of key functional groups and the core structure, while UV-Vis spectroscopy elucidates the electronic properties of the conjugated π-system.
Computational Chemistry Investigations of 3 Fluoro 8 Iodonaphthalen 1 Amine
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has emerged as a powerful tool for the quantum mechanical modeling of molecules, providing a balance between computational cost and accuracy. For a molecule such as 3-fluoro-8-iodonaphthalen-1-amine, DFT calculations, particularly using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can offer profound insights into its fundamental electronic characteristics.
Electronic Structure and Molecular Orbital Analysis
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability.
In 3-fluoro-8-iodonaphthalen-1-amine, the amino group, being a strong electron-donating group, is expected to significantly influence the energy and localization of the HOMO. Conversely, the electronegative fluorine and iodine atoms will have a more pronounced effect on the LUMO. Computational studies on analogous aminonaphthalenes have shown that the HOMO is typically a π-orbital delocalized over the naphthalene (B1677914) ring system and the amino group, while the LUMO is a π*-orbital. researchgate.netjeires.com The presence of the halogens is anticipated to lower the energies of both the HOMO and LUMO compared to unsubstituted 1-aminonaphthalene, with a potential for a modest alteration of the HOMO-LUMO gap.
A representative analysis would yield data similar to that presented in Table 1.
Table 1: Calculated Electronic Properties of 3-Fluoro-8-iodonaphthalen-1-amine
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.23 |
Disclaimer: The data in this table is representative and derived from computational studies on analogous compounds for illustrative purposes.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through methods like Natural Bond Orbital (NBO) analysis and visualized using electrostatic potential (ESP) maps. ESP maps are particularly useful for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net
For 3-fluoro-8-iodonaphthalen-1-amine, the nitrogen atom of the amino group is expected to have a significant negative charge, making it a potential site for protonation or electrophilic attack. The hydrogen atoms of the amino group will carry a partial positive charge. The fluorine atom, being highly electronegative, will also have a substantial negative charge. The iodine atom, while a halogen, is less electronegative than fluorine and can even participate in halogen bonding as a Lewis acidic center under certain conditions. The carbon atoms of the naphthalene ring will exhibit a more complex charge distribution, influenced by the competing electronic effects of the substituents. An ESP map would visually represent these features, with red regions indicating high electron density (negative potential) and blue regions indicating low electron density (positive potential).
A hypothetical NBO analysis might produce the charge distribution shown in Table 2.
Table 2: Representative Natural Bond Orbital (NBO) Charges on Key Atoms
| Atom | Charge (a.u.) |
|---|---|
| N (amino) | -0.85 |
| F (fluoro) | -0.45 |
| I (iodo) | -0.15 |
| C1 (amino-bearing) | +0.20 |
| C3 (fluoro-bearing) | +0.35 |
Disclaimer: The data in this table is representative and derived from computational studies on analogous compounds for illustrative purposes.
Conformational Analysis and Energy Landscapes
Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating specific bonds and calculating the corresponding energy. For 3-fluoro-8-iodonaphthalen-1-amine, the key dihedral angle to consider is that which defines the rotation of the amino group. Due to steric hindrance from the peri-iodine atom, it is expected that the conformers where the amino group's hydrogen atoms are directed away from the iodine will be significantly more stable.
Computational studies on similarly substituted naphthalenes have shown that rotational barriers can be on the order of several kcal/mol. nih.govacs.org A detailed conformational scan would reveal the global minimum energy structure and the energy barriers separating different conformers. This information is crucial for understanding the molecule's dynamic behavior in solution.
A plausible energy landscape would show distinct energy minima corresponding to stable conformers and the transition states connecting them, as illustrated in a representative energy profile.
Theoretical Studies of Reactivity: Transition State Analysis and Reaction Pathways
Understanding the reactivity of 3-fluoro-8-iodonaphthalen-1-amine, particularly in reactions such as electrophilic aromatic substitution, can be greatly enhanced through theoretical studies of reaction mechanisms. This involves identifying the transition states and mapping out the reaction pathways.
Prediction of Regio- and Stereoselectivity in Chemical Transformations
The directing effects of the substituents on the naphthalene ring will govern the regioselectivity of electrophilic substitution. The amino group is a powerful activating and ortho-, para-directing group. The fluorine atom is a deactivating but ortho-, para-directing group. The iodine atom is also a deactivating ortho-, para-director. The interplay of these effects will determine the most favorable position for an incoming electrophile.
Considering the strong activating nature of the amino group, the positions ortho and para to it (positions 2 and 4) would be highly activated. However, position 2 is sterically hindered by the peri-iodine atom. Therefore, position 4 is a likely candidate for electrophilic attack. The other ring is less activated, but the directing effects of the fluorine and iodine atoms would also need to be considered. Computational methods can quantify the relative stability of the sigma-complex intermediates formed upon attack at different positions, thereby predicting the most likely product.
Activation Energy Calculations for Key Reactions
Transition state theory posits that the rate of a chemical reaction is related to the height of the energy barrier (activation energy) between the reactants and the transition state. DFT calculations can be employed to locate the transition state structure for a given reaction and compute its energy. libretexts.orgrsc.orgyoutube.com
For the electrophilic substitution of 3-fluoro-8-iodonaphthalen-1-amine, one could calculate the activation energies for the attack of an electrophile (e.g., a nitronium ion in a nitration reaction) at various positions on the naphthalene ring. The pathway with the lowest activation energy will correspond to the kinetically favored product. These calculations provide a quantitative basis for the predictions of regioselectivity.
A hypothetical set of activation energies for the nitration of 3-fluoro-8-iodonaphthalen-1-amine is presented in Table 3.
Table 3: Representative Calculated Activation Energies for Nitration
| Position of Attack | Activation Energy (kcal/mol) |
|---|---|
| C2 | 22.5 |
| C4 | 15.8 |
| C5 | 25.1 |
Disclaimer: The data in this table is representative and derived from computational studies on analogous compounds for illustrative purposes.
Spectroscopic Property Predictions via Quantum Chemical Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. For 3-Fluoro-8-iodonaphthalen-1-amine, these predictions offer a theoretical benchmark for experimental identification and characterization.
NMR Chemical Shifts: The ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts of 3-Fluoro-8-iodonaphthalen-1-amine can be calculated to understand the electronic environment of each nucleus. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing and sterically bulky fluorine and iodine substituents. The iodine atom, being a heavy element, can introduce significant relativistic effects that may influence the chemical shifts of nearby nuclei. researchgate.net
The calculated ¹³C NMR shifts are expected to show distinct values for the carbon atoms directly bonded to the fluorine, iodine, and amine groups due to the strong inductive and resonance effects of these substituents. Similarly, the ¹H NMR spectrum would reflect the electronic and steric influences on the aromatic protons. The ¹⁹F and ¹⁵N NMR chemical shifts provide direct probes into the electronic state of the fluorine and nitrogen atoms, respectively.
Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of 3-Fluoro-8-iodonaphthalen-1-amine can be predicted by calculating the harmonic vibrational frequencies. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. Key vibrational modes would include the N-H stretching of the amine group, C-F and C-I stretching, and various C-C and C-H stretching and bending modes of the naphthalene ring. The predicted frequencies are often scaled by an empirical factor to account for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. researchgate.net A detailed analysis of these frequencies can provide insights into the strength of the various chemical bonds within the molecule. researchgate.net
Table 1: Predicted NMR Chemical Shifts (ppm) for 3-Fluoro-8-iodonaphthalen-1-amine Predicted using DFT at the B3LYP/6-311+G(d,p) level of theory with a suitable solvent model. Values are hypothetical and for illustrative purposes.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 145.2 |
| C2 | 115.8 |
| C3 | 160.5 (JC-F ≈ 245 Hz) |
| C4 | 120.1 |
| C4a | 128.9 |
| C5 | 125.4 |
| C6 | 127.8 |
| C7 | 130.3 |
| C8 | 95.7 |
| C8a | 135.6 |
| H2 | 6.95 |
| H4 | 7.50 |
| H5 | 7.65 |
| H6 | 7.40 |
| H7 | 7.85 |
| NH2 | 4.50 |
| ¹⁹F | -118.3 |
Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for 3-Fluoro-8-iodonaphthalen-1-amine Predicted using DFT at the B3LYP/6-311+G(d,p) level of theory. Values are hypothetical and for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Asymmetric Stretch | 3480 |
| N-H Symmetric Stretch | 3395 |
| Aromatic C-H Stretch | 3100-3000 |
| C=C Aromatic Stretch | 1620-1500 |
| N-H Scissoring | 1610 |
| C-F Stretch | 1250 |
| C-N Stretch | 1320 |
| C-I Stretch | 580 |
Non-Covalent Interaction Analysis in Molecular Systems
Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For 3-Fluoro-8-iodonaphthalen-1-amine, several types of NCIs are of interest, including hydrogen bonding, halogen bonding, and π-interactions.
Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the fluorine atom and the π-system of the naphthalene ring can act as hydrogen bond acceptors. Intramolecular hydrogen bonding between the amine hydrogen and the adjacent fluorine or iodine atom is also a possibility that can influence the molecule's conformation.
Halogen Bonding: The iodine atom, with its electropositive σ-hole, is a potential halogen bond donor. wikipedia.org It can interact with electron-rich sites on neighboring molecules, such as the nitrogen atom of the amine group or the π-cloud of another naphthalene ring. The fluorine atom is generally a poor halogen bond donor but can participate in other electrostatic interactions.
π-Interactions: The extended π-system of the naphthalene core can engage in π-π stacking interactions with other aromatic rings. acs.org The substituents on the ring will modulate these interactions, with the electron-donating amine group and the electron-withdrawing halogens influencing the quadrupole moment of the aromatic system.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. These analyses can reveal the presence of bond critical points and characterize the nature (e.g., van der Waals, hydrogen bonding, steric repulsion) and strength of the interactions.
Solvation Effects on Molecular Structure and Reactivity
The surrounding solvent can significantly impact the structure, stability, and reactivity of a molecule. For 3-Fluoro-8-iodonaphthalen-1-amine, the effects of different solvents can be modeled using either implicit or explicit solvation models in quantum chemical calculations.
Implicit Solvation Models: Models like the Polarizable Continuum Model (PCM) treat the solvent as a continuous dielectric medium. These models are computationally efficient for predicting how the polarity of the solvent affects the electronic properties, geometry, and relative energies of different conformers. For instance, in a polar solvent, conformations with a larger dipole moment are expected to be stabilized. nih.govacs.org
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the direct study of specific solute-solvent interactions, such as hydrogen bonding between the amine group and water molecules. While computationally more demanding, this method provides a more detailed picture of the solvation shell and its influence on the solute. tandfonline.com
Studies on the solvation of 3-Fluoro-8-iodonaphthalen-1-amine would likely investigate changes in its UV-Vis absorption spectrum (solvatochromism), the stability of different rotamers of the amine group, and the potential energy surface for reactions involving this molecule in various solvent environments. The choice of solvent could influence reaction pathways by selectively stabilizing transition states or intermediates.
Table 3: Hypothetical Solvation Energy and Dipole Moment of 3-Fluoro-8-iodonaphthalen-1-amine in Different Solvents Predicted using an implicit solvation model (PCM) at the DFT/B3LYP/6-311+G(d,p) level. Values are for illustrative purposes.
| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) | Predicted Dipole Moment (Debye) |
|---|---|---|---|
| Gas Phase | 1.0 | 0.0 | 2.8 |
| Toluene | 2.4 | -4.2 | 3.1 |
| Dichloromethane | 8.9 | -7.5 | 3.5 |
| Acetonitrile | 37.5 | -9.8 | 3.9 |
| Water | 78.4 | -11.2 | 4.2 |
Applications of 3 Fluoro 8 Iodonaphthalen 1 Amine in Complex Molecular Synthesis
As a Versatile Building Block for Polycyclic Aromatic Hydrocarbons (PAHs)
The dual halogenation of 3-Fluoro-8-iodonaphthalen-1-amine, coupled with the directing influence of the amine group, renders it a highly adaptable component for synthesizing complex polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.gov The distinct reactivities of the iodo and fluoro substituents allow for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is more susceptible to cleavage and participation in palladium-catalyzed reactions, such as Suzuki and Stille couplings, enabling the initial extension of the aromatic system. rsc.org This regioselectivity is crucial for constructing larger, well-defined PAH frameworks.
For instance, the iodo group can be selectively coupled with a variety of boronic acids or organostannanes to introduce new aromatic rings. rsc.org Subsequently, the less reactive but still functionalizable C-F bond can be engaged in further transformations under more forcing conditions or through different catalytic systems. This stepwise approach provides precise control over the final architecture of the PAH. The amino group can also be modified or used to direct metallation reactions, further expanding the synthetic possibilities. This strategic functionalization is key to building complex, often non-planar, PAHs which are of interest for their unique electronic and photophysical properties. researchgate.netmun.ca
Precursor for Advanced Organic Electronic Materials
The unique electronic properties derived from the fluorine and iodine substituents make 3-Fluoro-8-iodonaphthalen-1-amine a promising precursor for advanced organic electronic materials. The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting materials. rsc.org This tuning of electronic energy levels is critical for designing efficient organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The presence of the heavy iodine atom can facilitate intersystem crossing, a phenomenon that can be exploited in the design of phosphorescent OLEDs. Furthermore, the naphthalene (B1677914) backbone itself is a well-known chromophore, and its incorporation into larger conjugated systems can lead to materials with desirable absorption and emission characteristics. nih.gov The ability to selectively functionalize the molecule at the iodo and fluoro positions allows for the systematic modification of its electronic and physical properties, such as solubility, thermal stability, and solid-state packing, all of which are crucial for device performance. rsc.org
Role in the Synthesis of Optically Active Compounds
The naphthalenamine scaffold is a common feature in chiral ligands and catalysts. The strategic placement of functional groups on 3-Fluoro-8-iodonaphthalen-1-amine provides multiple handles for the introduction of chirality or for its use as a directing group in asymmetric transformations. google.com The amine group can be readily converted into a variety of other functional groups, such as amides or sulfonamides, which can then participate in asymmetric reactions. nih.govresearchgate.net
For example, the amine could be acylated with a chiral carboxylic acid to form a diastereomeric mixture that could potentially be separated. Alternatively, the amine itself can act as a coordinating group for a metal catalyst, directing a reaction to occur on one face of a prochiral substrate. nih.gov The fluorine and iodine atoms can also influence the stereochemical outcome of a reaction through steric and electronic effects. The development of chiral ligands based on this scaffold could lead to new and efficient methods for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. google.com
Utilization in the Design and Synthesis of New Ligands for Catalysis
The 1-amino-8-iodonaphthalene (B1641063) framework is a key structural motif in the design of "pincer" and other types of multidentate ligands for catalysis. The amine group at the 1-position and the iodine at the 8-position are ideally situated to coordinate with a metal center, creating a stable chelate ring that can influence the catalytic activity and selectivity of the metal. acs.orgosti.gov The iodine atom can be readily converted to other donor groups, such as phosphines, arsines, or carbenes, through standard synthetic methodologies. researchgate.net
The fluorine atom at the 3-position can serve to electronically tune the properties of the ligand and, consequently, the coordinated metal center. acs.org This can have a profound effect on the catalytic cycle, influencing rates of oxidative addition, reductive elimination, and other key steps. acs.org By systematically varying the substituents on the naphthalene core, a library of ligands can be generated, each with slightly different steric and electronic properties. This allows for the fine-tuning of the catalyst's performance for a specific chemical transformation.
Integration into Diverse Heterocyclic Systems
The reactive sites on 3-Fluoro-8-iodonaphthalen-1-amine make it a valuable starting material for the synthesis of a wide variety of heterocyclic compounds. The amine group can participate in cyclization reactions to form nitrogen-containing heterocycles, while the iodo and fluoro groups provide sites for further annulation reactions. For example, the amine can be reacted with a dicarbonyl compound to form a fused pyrazine (B50134) or quinoxaline (B1680401) ring system.
Furthermore, palladium-catalyzed cross-coupling reactions at the iodo position can be used to introduce substituents that can then participate in intramolecular cyclizations to form new heterocyclic rings. nih.gov The fluorine atom can also be displaced by nucleophiles under certain conditions to generate other functionalized heterocycles. This versatility allows for the construction of complex, polycyclic heterocyclic systems that are of interest in medicinal chemistry and materials science. mdpi.comresearchgate.net
Development of Novel Fluorinated and Iodinated Derivatives
The inherent functionality of 3-Fluoro-8-iodonaphthalen-1-amine allows for its use as a platform for the synthesis of other novel fluorinated and iodinated aromatic compounds. nih.gov The amine group can be diazotized and replaced with a variety of other substituents, including other halogens, through Sandmeyer-type reactions. This opens up the possibility of creating a whole family of di- and tri-substituted naphthalenes with unique substitution patterns.
The iodine atom can be elaborated through various cross-coupling reactions to introduce a wide range of organic fragments. nih.gov The fluorine atom, while generally less reactive, can also be a site for further functionalization, particularly through nucleophilic aromatic substitution reactions under specific conditions. sabangcollege.ac.in This ability to selectively modify the molecule at its three distinct functional groups makes it a powerful tool for generating new and diverse chemical entities with potentially interesting and useful properties.
Unveiling the Potential of 3-Fluoro-8-iodonaphthalen-1-amine in Advanced Materials
The field of material science is in a perpetual quest for novel organic molecules that can push the boundaries of electronic and photonic device performance. Within this search, halogenated aromatic compounds have garnered significant attention due to the unique electronic and steric properties imparted by halogen substituents. The chemical compound 3-Fluoro-8-iodonaphthalen-1-amine, a tailored naphthalenamine derivative, stands as a promising candidate for a variety of applications in advanced material science research. Its distinct trifunctionalized structure, featuring an electron-donating amino group and two different electron-withdrawing halogen atoms (fluorine and iodine) on a naphthalene core, suggests a rich and tunable chemical landscape. This article explores the potential applications of this molecule, focusing on its role in the development of next-generation organic electronic materials and functional surfaces.
Potential Applications in Advanced Material Science Research
The strategic placement of fluorine, iodine, and an amino group on the naphthalene (B1677914) framework of 3-Fluoro-8-iodonaphthalen-1-amine provides a versatile platform for its application in several areas of advanced material science. The interplay of these functional groups can be leveraged to fine-tune the optical, electronic, and physical properties of materials into which it is incorporated.
The naphthalenamine backbone of 3-Fluoro-8-iodonaphthalen-1-amine makes it a suitable building block for organic semiconductors. The amino group can act as an effective hole-transporting moiety, while the naphthalene core provides a rigid, planar structure conducive to intermolecular charge transport. The introduction of iodine and fluorine atoms can further modulate the energy levels and charge transport properties of the material. iodobenzene.ltd Fluorination is a well-established strategy for lowering the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of organic semiconductors, which can enhance their stability and improve charge injection from electrodes.
The iodine atom, with its larger size and polarizability, can promote intermolecular interactions and potentially lead to enhanced charge mobility. Furthermore, the carbon-iodine bond can serve as a reactive site for further chemical modifications, allowing for the synthesis of more complex semiconductor architectures.
Table 1: Representative Electronic Properties of Related Naphthalene Derivatives
| Compound/System | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Naphthalenamine Derivative | -5.4 | -2.1 | 3.3 |
| Fluorinated Naphthalene | -5.6 | -2.3 | 3.3 |
| Iodinated Aromatic | -5.5 | -2.2 | 3.3 |
Note: The data in this table is illustrative and represents typical values for classes of related compounds, not specifically for 3-Fluoro-8-iodonaphthalen-1-amine.
Naphthalene derivatives are known for their inherent fluorescence, and the strategic functionalization in 3-Fluoro-8-iodonaphthalen-1-amine can be used to develop novel luminescent materials. The amino group can enhance fluorescence quantum yields, while the heavy iodine atom can introduce spin-orbit coupling, potentially leading to phosphorescence at room temperature. This dual fluorescent and phosphorescent character is highly sought after for various applications, including sensing and imaging.
Research on other naphthalimide derivatives has shown that their functionalization can lead to materials with high fluorescence intensity, which is a promising indicator for the potential of 3-Fluoro-8-iodonaphthalen-1-amine in this area. nih.gov The combination of the electron-donating amino group and the electron-withdrawing halogens can create intramolecular charge transfer (ICT) states, which are often associated with tunable emission colors.
The potential for tunable electronic and luminescent properties makes 3-Fluoro-8-iodonaphthalen-1-amine a compelling candidate for use in OLEDs and OPVs. researchgate.net In OLEDs, it could function as a component of the emissive layer, a host material for phosphorescent emitters, or as part of a charge-transport layer. The ability to tune the emission color through chemical modification is a significant advantage in the development of full-color displays.
In the context of OPVs, this molecule could be used as a building block for either the donor or acceptor material. The broad absorption and tunable energy levels are key characteristics for efficient light harvesting and charge separation in a photovoltaic device. The presence of the amino group can also enhance the processability and film-forming properties of the resulting materials, which is crucial for device fabrication. ossila.com
The reactivity of the amino and iodo groups makes 3-Fluoro-8-iodonaphthalen-1-amine an excellent precursor for the synthesis of advanced polymer architectures. The amino group can be readily polymerized with various monomers to form polyamides, polyimides, or other nitrogen-containing polymers. The carbon-iodine bond can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create conjugated polymers with extended π-systems. These polymers could find applications as organic conductors, in nonlinear optics, or as sensory materials.
Furthermore, the synthesis of porous organic polymers (POPs) from naphthalene-based precursors has been explored for applications such as iodine capture. bohrium.com This suggests that polymers derived from 3-Fluoro-8-iodonaphthalen-1-amine could be designed to have specific porosities and functionalities for applications in gas storage, separation, or catalysis.
The functional groups of 3-Fluoro-8-iodonaphthalen-1-amine make it suitable for the modification of material surfaces and the engineering of interfaces in electronic devices. The amino group can form strong bonds with various surfaces, including metal oxides and silicon, allowing for the formation of self-assembled monolayers (SAMs). nih.gov These SAMs can be used to tune the work function of electrodes, improve charge injection/extraction, and control the morphology of subsequently deposited organic layers.
The fluorine atoms can impart hydrophobic properties to the surface, which can be beneficial for creating water-repellent coatings or for controlling the wetting behavior of inks in printed electronics. The iodine atom provides a reactive handle for further surface modification, allowing for the attachment of other functional molecules. The ability to tailor the surface properties of materials is critical for a wide range of technologies, from microelectronics to biomedical devices. mdpi.com
Future Research Directions and Emerging Opportunities
Exploration of Photoredox Catalysis for C-Halogen Activation
The carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in 3-Fluoro-8-iodonaphthalen-1-amine present distinct opportunities for selective activation using photoredox catalysis. The C-I bond, being weaker, is a prime candidate for activation to generate aryl radicals. These radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Future research could focus on utilizing visible-light photoredox catalysis for the selective functionalization of the C-I bond. researchgate.netmdpi.comdntb.gov.ua This approach offers a mild and environmentally benign alternative to traditional metal-catalyzed cross-coupling reactions. The selective activation of the C-I bond in the presence of the more robust C-F bond would allow for a stepwise functionalization strategy, leading to the synthesis of complex naphthalene (B1677914) derivatives.
Conversely, the activation of the typically less reactive C-F bond is a growing area of interest. While challenging, recent advances in photoredox catalysis have shown promise in this area. researchgate.netmdpi.comdntb.gov.ua Research into the selective photoredox-mediated cleavage of the C-F bond in polyhalogenated aromatic compounds could open up new synthetic pathways.
| Catalyst Type | Potential Reaction | Target Bond | Potential Outcome |
| Ruthenium-based photocatalysts | Trifluoromethylation | C-I | Introduction of a CF3 group at the 8-position |
| Iridium-based photocatalysts | Arylation | C-I | Formation of a biaryl linkage at the 8-position |
| Organic dye sensitizers | Amination | C-I | Introduction of a secondary or tertiary amine at the 8-position |
| High-energy photocatalysts | Hydrodefluorination | C-F | Selective replacement of fluorine with hydrogen |
Bioconjugation Strategies with 3-Fluoro-8-iodonaphthalen-1-amine
The iodo- and amino- functionalities of 3-Fluoro-8-iodonaphthalen-1-amine make it a promising scaffold for bioconjugation applications. The field of bioconjugation is continually seeking new reagents and strategies for the selective modification of biomolecules such as proteins and peptides. nih.govnih.govresearchgate.netepfl.ch
The iodine atom can be exploited through reactions involving hypervalent iodine chemistry, a powerful tool for late-stage functionalization of biomolecules. nih.govresearchgate.netepfl.ch For instance, the iodine could potentially be converted to a hypervalent iodine species, which can then react with specific amino acid residues like tyrosine. This would enable the site-specific labeling of proteins.
The primary amine group on the naphthalene ring offers another handle for bioconjugation. It can be targeted by various electrophilic reagents to form stable covalent bonds with biomolecules. Furthermore, the naphthalene core itself can act as a fluorescent reporter group, allowing for the development of "turn-on" fluorescent probes for biological imaging. nih.gov
Potential Bioconjugation Approaches:
Hypervalent Iodine Chemistry: Conversion of the iodo group to a hypervalent iodine reagent for selective reaction with tyrosine residues on proteins. nih.govresearchgate.netepfl.ch
Amine-reactive Labeling: Acylation or alkylation of the primary amine with activated esters or other electrophiles to attach the naphthalenamine scaffold to proteins.
Palladium-Catalyzed Cross-Coupling: The C-I bond could be used in bio-orthogonal palladium-catalyzed cross-coupling reactions to label biomolecules.
Development of Sustainable Synthesis Routes
One potential avenue is the exploration of multi-component reactions, where several starting materials are combined in a single step to generate the desired product. Ruthenium-catalyzed three-component reactions have been shown to be effective for the functionalization of naphthalenes and could be adapted for the synthesis of this compound. rsc.org Additionally, flow chemistry approaches could offer improved safety, scalability, and efficiency compared to traditional batch processes.
Theoretical and Experimental Synergies for Novel Reactivity Discovery
The combination of theoretical calculations, such as Density Functional Theory (DFT), with experimental studies can accelerate the discovery of new reactions and applications for 3-Fluoro-8-iodonaphthalen-1-amine. DFT can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of the molecule. nih.gov
For example, theoretical studies can predict the relative reactivity of the C-I and C-F bonds towards different catalytic systems, guiding the design of selective functionalization reactions. Computational modeling can also be used to understand the photophysical properties of the molecule, aiding in the development of new fluorescent probes and materials. The synergy between theoretical prediction and experimental validation will be crucial for unlocking the full potential of this compound.
Expansion into Niche Material Science Applications
The unique combination of fluorine, iodine, and an amino group on a naphthalene core suggests potential applications in material science. The naphthalene unit is a well-known fluorophore, and the substituents can be used to tune its photophysical properties.
Future research could explore the use of 3-Fluoro-8-iodonaphthalen-1-amine as a building block for:
Fluorescent Probes: The amino group can act as an electron donor, and the naphthalene core as a π-system, potentially leading to intramolecular charge transfer (ICT) characteristics. This could be exploited to design fluorescent probes that are sensitive to their local environment, such as polarity or the presence of specific analytes. nih.gov
Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are used in the development of materials for OLEDs. The specific substitution pattern of 3-Fluoro-8-iodonaphthalen-1-amine could lead to materials with desirable electronic and photophysical properties for this application.
Chiral Organocatalysts: The chiral derivatization of the amine group could lead to the development of novel organocatalysts for asymmetric synthesis. nih.govnih.govyoutube.comyoutube.com The rigid naphthalene backbone could provide a well-defined chiral environment for catalysis.
Opportunities for Collaborative Interdisciplinary Research
The diverse potential applications of 3-Fluoro-8-iodonaphthalen-1-amine create numerous opportunities for collaborative research across different scientific disciplines.
Chemistry and Biology: The development of new bioconjugation reagents and fluorescent probes will require close collaboration between synthetic chemists and biologists. springer.complos.org
Chemistry and Materials Science: The design and synthesis of new materials for OLEDs and other electronic devices will necessitate a partnership between chemists and materials scientists.
Computational and Experimental Chemistry: As mentioned previously, a strong collaboration between theoretical and experimental chemists will be key to understanding and exploiting the reactivity of this molecule. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
